molecular formula C6H9ClO3 B14486027 4-Oxopentyl carbonochloridate CAS No. 64710-78-7

4-Oxopentyl carbonochloridate

Cat. No.: B14486027
CAS No.: 64710-78-7
M. Wt: 164.59 g/mol
InChI Key: PYRSDUXZUBFENJ-UHFFFAOYSA-N
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Description

4-Oxopentyl carbonochloridate is an organic compound with the molecular formula C6H9ClO3 It is a derivative of carbonochloridic acid and is characterized by the presence of a carbonyl group (C=O) and a chloroformate group (ClCO2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxopentyl carbonochloridate typically involves the reaction of 4-oxopentanol with phosgene (COCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

4-Oxopentanol+Phosgene4-Oxopentyl carbonochloridate+HCl\text{4-Oxopentanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Oxopentanol+Phosgene→4-Oxopentyl carbonochloridate+HCl

The reaction is usually conducted in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosgenation processes. Safety measures are crucial due to the toxic and corrosive nature of phosgene. The process includes the use of continuous flow reactors to ensure efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions: 4-Oxopentyl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-oxopentanol and hydrochloric acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Toluene, dichloromethane, ethanol

Major Products Formed:

    Carbamates: Formed by the reaction with amines

    Carbonates: Formed by the reaction with alcohols

    Thiocarbonates: Formed by the reaction with thiols

Scientific Research Applications

4-Oxopentyl carbonochloridate has diverse applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: Employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive molecules and drug candidates.

Mechanism of Action

The mechanism of action of 4-oxopentyl carbonochloridate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a carbonylating agent, introducing carbonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Ethyl chloroformate: Similar in structure but with an ethyl group instead of the 4-oxopentyl group

    Benzyl chloroformate: Contains a benzyl group and is used for the protection of amine groups in peptide synthesis.

    4-Aminophenyl carbonochloridate: Contains an aminophenyl group and is used in the synthesis of poly(oxyethylene) modified dextrans.

Uniqueness: 4-Oxopentyl carbonochloridate is unique due to the presence of the 4-oxopentyl group, which imparts specific reactivity and properties

Properties

CAS No.

64710-78-7

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

4-oxopentyl carbonochloridate

InChI

InChI=1S/C6H9ClO3/c1-5(8)3-2-4-10-6(7)9/h2-4H2,1H3

InChI Key

PYRSDUXZUBFENJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCOC(=O)Cl

Origin of Product

United States

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